N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride
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Overview
Description
N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride is a chemical compound with the molecular formula C10H12N2O2S·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminopropynyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoaniline and propargylamine.
Coupling Reaction: The first step involves the coupling of 3-bromoaniline with propargylamine under palladium-catalyzed conditions to form N-[3-(prop-2-yn-1-yl)phenyl]amine.
Sulfonamide Formation: The resulting product is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-[3-(prop-2-yn-1-yl)phenyl]methanesulfonamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Catalyst Selection: Use of efficient palladium catalysts for the coupling reaction.
Reaction Temperature and Time: Optimization of temperature and reaction time to maximize yield.
Purification: Use of recrystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide
- N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide sulfate
- N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide phosphate
Uniqueness
N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
N-[3-(3-aminoprop-1-ynyl)phenyl]methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S.ClH/c1-15(13,14)12-10-6-2-4-9(8-10)5-3-7-11;/h2,4,6,8,12H,7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHDAUGWYVHWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C#CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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